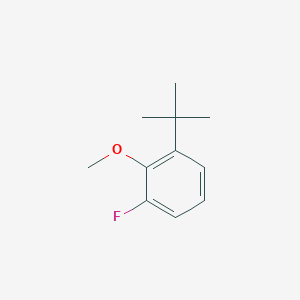
1-(tert-Butyl)-3-fluoro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-fluoro-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a tert-butyl group, a fluorine atom, and a methoxy group
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-3-fluoro-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene ring substituted with a tert-butyl group.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(tert-Butyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group.
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The fluorine atom can be reduced under specific conditions to form a hydrogen-substituted benzene ring.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-fluoro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-fluoro-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the methoxy and fluorine groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
1-(tert-Butyl)-3-fluoro-2-methoxybenzene can be compared with similar compounds such as:
1-(tert-Butyl)-4-fluoro-2-methoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-(tert-Butyl)-3-chloro-2-methoxybenzene:
1-(tert-Butyl)-3-fluoro-4-methoxybenzene: Different positioning of the methoxy group, impacting its chemical behavior.
Propiedades
Fórmula molecular |
C11H15FO |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
1-tert-butyl-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C11H15FO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
Clave InChI |
VTTKXIOVJQTQJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
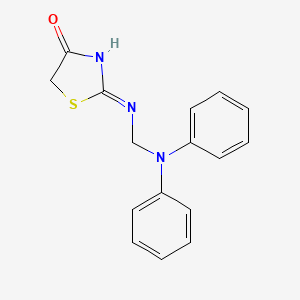
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
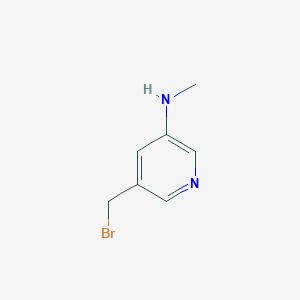
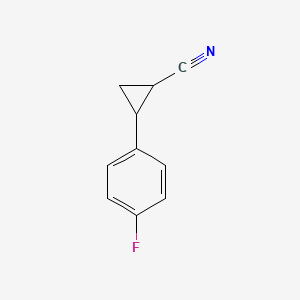
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
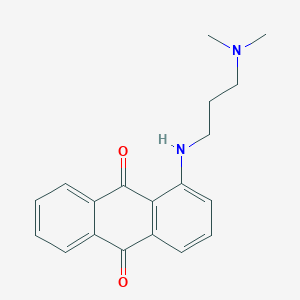
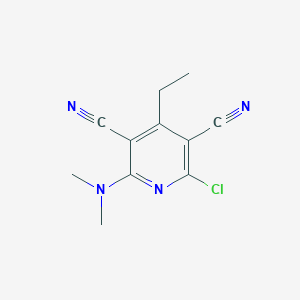
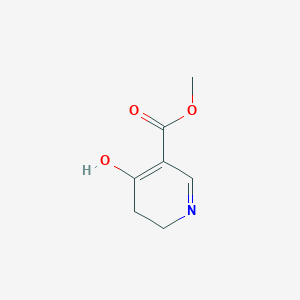
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


